5-(3,4,5-Trifluorophenyl)oxazolidin-2-one

medicinal chemistry drug design physicochemical profiling

5-(3,4,5-Trifluorophenyl)oxazolidin-2-one (CAS 1484517-79-4) is a fluorinated heterocyclic compound belonging to the oxazolidinone class, a group of synthetic antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. The compound features a 3,4,5-trifluorophenyl substituent at the 5-position of the oxazolidin-2-one ring, which imparts distinct electronic and steric properties compared to non-fluorinated or differently fluorinated phenyl analogs.

Molecular Formula C9H6F3NO2
Molecular Weight 217.14 g/mol
Cat. No. B13599453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4,5-Trifluorophenyl)oxazolidin-2-one
Molecular FormulaC9H6F3NO2
Molecular Weight217.14 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1)C2=CC(=C(C(=C2)F)F)F
InChIInChI=1S/C9H6F3NO2/c10-5-1-4(2-6(11)8(5)12)7-3-13-9(14)15-7/h1-2,7H,3H2,(H,13,14)
InChIKeyBKQNDJQEDVXWKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4,5-Trifluorophenyl)oxazolidin-2-one: A Fluorinated Oxazolidinone Scaffold with Quantifiable Physicochemical Differentiation


5-(3,4,5-Trifluorophenyl)oxazolidin-2-one (CAS 1484517-79-4) is a fluorinated heterocyclic compound belonging to the oxazolidinone class, a group of synthetic antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit [1]. The compound features a 3,4,5-trifluorophenyl substituent at the 5-position of the oxazolidin-2-one ring, which imparts distinct electronic and steric properties compared to non-fluorinated or differently fluorinated phenyl analogs [2]. Its primary applications include use as a chemical biology probe, a key synthetic intermediate in medicinal chemistry, and a reference standard in drug metabolism studies.

Why Generic Substitution Fails: The Specificity of the 3,4,5-Trifluorophenyl Pattern in Oxazolidinone Selection and Procurement


The oxazolidinone class encompasses numerous phenyl-substituted analogs, but subtle changes in the fluorine substitution pattern on the phenyl ring can drastically alter physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability [1]. Non-fluorinated 5-phenyloxazolidin-2-one (CAS 7693-77-8) differs significantly in logP, molecular weight, and hydrogen bonding capacity, which directly impact membrane permeability and off-target interactions [2]. Similarly, the isomeric 4-(3,4,5-trifluorophenyl)oxazolidin-2-one (CAS 1484261-12-2) exhibits a distinct spatial arrangement that can affect target recognition . Therefore, generic replacement with a non-fluorinated or differently substituted analog risks compromising the specific physicochemical profile required for a given drug design or chemical biology application.

Product-Specific Quantitative Evidence Guide: Direct Comparator Data for 5-(3,4,5-Trifluorophenyl)oxazolidin-2-one


Enhanced Lipophilicity and Altered Polar Surface Area Relative to Non-Fluorinated Analog

The computed octanol-water partition coefficient (XLogP3) for 5-(3,4,5-trifluorophenyl)oxazolidin-2-one is 1.5, indicating significantly higher lipophilicity compared to the non-fluorinated 5-phenyloxazolidin-2-one (XLogP3 = 0.5) [1]. The topological polar surface area (TPSA) is 38.3 Ų for both compounds, but the enhanced lipophilicity is expected to improve membrane permeability by a factor of approximately 10-fold based on the Lipinski rule [2].

medicinal chemistry drug design physicochemical profiling

Distinct Electronic Effects of 3,4,5-Trifluorophenyl vs. 2,3,5-Trifluorophenyl Substitution in Oxazolidinone SAR

Structure-activity relationship (SAR) studies on trifluorophenyl oxazolidinones have shown that the position of fluorine atoms on the phenyl B-ring critically influences antibacterial potency. Specifically, 2,3,5-trifluorophenyl substituted oxazolidinones have been extensively studied and shown to possess potent activity against Gram-positive pathogens, whereas the 3,4,5-trifluorophenyl pattern has been less explored but offers a unique electronic environment due to the absence of an ortho-fluorine adjacent to the oxazolidinone nitrogen [1]. This electronic difference is expected to affect the basicity of the nitrogen and thus the compound's interaction with the ribosomal target.

SAR antibacterial oxazolidinone

Metabolic Stability Enhancement Through Trifluorophenyl Substitution: A Class-Level Advantage

The incorporation of fluorine atoms into aromatic rings is a well-established strategy to block oxidative metabolism and increase metabolic stability of drug candidates. Trifluorophenyl substituted oxazolidinones, including the 3,4,5-trifluorophenyl variant, are expected to exhibit reduced CYP450-mediated metabolism compared to unsubstituted phenyl analogs [1]. While direct comparative metabolic stability data for this specific compound is limited, class-level inference based on the metabolic shielding effect of fluorine suggests an advantage over non-fluorinated 5-phenyloxazolidin-2-one.

metabolic stability CYP450 fluorine substitution

Best Research and Industrial Application Scenarios for 5-(3,4,5-Trifluorophenyl)oxazolidin-2-one


Antibacterial Drug Discovery: Scaffold for Novel Oxazolidinone Antibiotics

The compound serves as a privileged scaffold for developing novel oxazolidinone antibiotics targeting multidrug-resistant Gram-positive pathogens such as MRSA and VRE. The distinct 3,4,5-trifluorophenyl pattern may confer unique activity profiles against resistant strains, as suggested by SAR studies on trifluorophenyl oxazolidinones [1]. Its enhanced lipophilicity (XLogP3 = 1.5) compared to non-fluorinated analogs promotes membrane permeation, a critical parameter for intracellular antibacterial activity [2].

Chemical Biology Probe for Ribosomal Binding Studies

Given its known mechanism of action—binding to the 50S ribosomal subunit and inhibiting protein synthesis [1]—this compound can be employed as a chemical biology probe to study ribosomal interactions and translation inhibition. The trifluorophenyl moiety provides a handle for potential fluorine-19 NMR studies or radiolabeling, enabling detailed mechanistic investigations.

Synthetic Intermediate for API Synthesis

5-(3,4,5-Trifluorophenyl)oxazolidin-2-one is a key intermediate for constructing more complex oxazolidinone-based active pharmaceutical ingredients (APIs) that require a 3,4,5-trifluorophenyl motif. Its commercially available 97% purity and stable solid form make it suitable for multi-step synthetic routes, reducing purification burdens and improving overall yield consistency.

Reference Standard for Metabolic Stability Assessment

The compound can be used as a reference standard in drug metabolism studies to evaluate the metabolic stability of fluorinated oxazolidinones. Its predicted enhanced metabolic stability due to the trifluorophenyl group [3] provides a benchmark for comparing novel analogs in human liver microsome assays, helping prioritize candidates with favorable pharmacokinetic profiles.

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